N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazolo[3,2-a]pyrimidine ring, an ethoxyphenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiazolo[3,2-a]pyrimidine ring. The ethoxyphenyl and carboxamide groups may introduce some steric hindrance .Scientific Research Applications
Synthesis and Derivative Development
N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a precursor in the synthesis of a wide range of novel heterocyclic compounds. Research has demonstrated its utility in generating derivatives with anti-inflammatory, analgesic, and antimicrobial activities. These compounds have been synthesized through reactions with various reagents, showcasing the versatility of this molecule as a core structure for medicinal chemistry exploration (Abu‐Hashem et al., 2020).
Pharmacological Properties
The derivatives of this compound have been investigated for their pharmacological properties. Specifically, the synthesized compounds have shown promising results as cyclooxygenase inhibitors with considerable anti-inflammatory and analgesic activities. These findings indicate potential applications in developing new therapeutic agents targeting inflammatory processes and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Some synthesized derivatives have exhibited antimicrobial activity, suggesting their use in combating microbial infections. This antimicrobial potential extends the application of this compound derivatives beyond pain and inflammation management to include treatments for bacterial and fungal infections (Gein et al., 2015).
Structural and Conformational Studies
Research into the structural modifications of thiazolo[3,2-a]pyrimidine derivatives, including those derived from this compound, provides insights into their conformational features. These studies are crucial for understanding how structural changes affect pharmacological activity and for guiding the design of more effective and selective therapeutic agents (Nagarajaiah & Begum, 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that thiazolopyrimidines, a class of compounds to which this molecule belongs, exhibit a broad spectrum of pharmacological activity . They are often used as scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . This interaction can disrupt the genetic pathways of cancer cells , leading to potential anticancer activity.
Biochemical Pathways
Thiazolopyrimidines are known to affect various biochemical pathways due to their broad pharmacological activity. They have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . .
Result of Action
Thiazolopyrimidines are known to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play a vital role in several biological activities . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrimidine derivative.
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrimidine derivatives are involved in various metabolic pathways .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-13-7-5-4-6-12(13)18-14(20)11-8-17-16-19(15(11)21)10(2)9-23-16/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMCKAAAXSGFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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